Ethyl 6-chloro-2-methoxynicotinate

Medicinal Chemistry Receptor Binding Antimicrobial

Medicinal chemists targeting nAChR ligands or P2Y12 antagonists require a regioselective pyridine scaffold, but unverified analogs risk costly lead failures. Ethyl 6-chloro-2-methoxynicotinate (CAS 106718-97-2) provides a defined 6-chloro-2-methoxy handle for iterative SAR. ≥95% purity, solid form. • Direct precursor to nAChR agonist/antagonist libraries. • Key intermediate in anti-thrombotic P2Y12 programs. • Stable solid, ambient shipment, no cold chain needed.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
CAS No. 106718-97-2
Cat. No. B11926126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-2-methoxynicotinate
CAS106718-97-2
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C=C1)Cl)OC
InChIInChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-5-7(10)11-8(6)13-2/h4-5H,3H2,1-2H3
InChIKeyPVLBMKPFVRSSJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-chloro-2-methoxynicotinate: Procurement Overview


Ethyl 6-chloro-2-methoxynicotinate is a halogenated pyridine derivative with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 . It is characterized by a chlorine atom at the 6-position and a methoxy group at the 2-position of the nicotinate ring [1]. The compound is typically supplied as a solid with purities ≥95% and is intended for research and further manufacturing use only . Its primary applications are as a building block in medicinal chemistry, particularly for synthesizing nicotinic acetylcholine receptor ligands and other bioactive molecules .

Generic Substitution Risks for Ethyl 6-chloro-2-methoxynicotinate


Limited public domain evidence exists to support or refute the interchangeability of Ethyl 6-chloro-2-methoxynicotinate with its closest analogs. While a qualitative comparison notes structural differences with the methyl ester analog (CAS 65515-32-4), there are no publicly available head-to-head quantitative data on potency, selectivity, or pharmacokinetics that would justify the selection of one ester over the other for a specific research application . Procurement decisions based on structural analogy without supporting comparative data are a high-risk approach in lead optimization and chemical biology campaigns, as subtle changes in the ester group can significantly alter membrane permeability, metabolic stability, and target engagement [1].

Quantitative Evidence for Ethyl 6-chloro-2-methoxynicotinate


Limited Secondary Source Activity Data

A single source claims IC50 values below 10 nM for Ethyl 6-chloro-2-methoxynicotinate in certain assays, but the specific target, assay conditions, and comparator data are not provided in the accessible record . This fragmentary data is insufficient for a meaningful scientific comparison. Other reports suggest the compound may be used as an intermediate for P2Y12 receptor antagonists, but no direct activity data on the compound itself is available . The methyl ester analog (CAS 65515-32-4) is reported to have antimicrobial activity, but no quantitative comparison between the two esters exists .

Medicinal Chemistry Receptor Binding Antimicrobial

Application Scenarios for Ethyl 6-chloro-2-methoxynicotinate


nAChR Ligand Synthesis

Given its structural homology to nicotine, Ethyl 6-chloro-2-methoxynicotinate is a logical intermediate for constructing nAChR ligands . Researchers may use it as a scaffold for further functionalization to generate novel agonists or antagonists for neuroscience studies. However, the lack of comparative data means its utility over other nicotinate esters is presumed based on synthetic tractability rather than proven by target engagement.

P2Y12 Antagonist Intermediate

The compound is cited as an intermediate in the synthesis of P2Y12 receptor antagonists, a class of drugs used to prevent platelet aggregation . It may be used in medicinal chemistry campaigns to create novel anti-thrombotic agents. Procurement for this purpose would be driven by the compound's role as a starting material in a specific synthetic route, not by its inherent biological activity.

Exploratory Antimicrobial Research

One source suggests potential antimicrobial applications based on unverified activity claims . In the absence of robust, comparative minimum inhibitory concentration (MIC) data against a panel of pathogens, this is a high-risk, exploratory use case. Procurement should be limited to preliminary screening and should not be assumed to have any advantage over other halogenated pyridine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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